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Compound of Interest

Compound Name: 9-Decyn-1-ol

Cat. No.: B094338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

9-Decyn-1-ol (CAS No: 17643-36-6), a valuable bifunctional organic building block. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, presented in a clear, tabular format for easy reference and

comparison. This guide also outlines generalized experimental protocols for acquiring such

spectra and includes a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The spectroscopic data for 9-Decyn-1-ol is summarized below. It is important to note that while

experimental ¹³C NMR and Mass Spectrometry data are referenced in public databases,

detailed experimental ¹H NMR and IR peak lists are not readily available. Therefore, the ¹H

NMR and IR data presented are predicted values based on the known structure and typical

functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.64 Triplet 2H -CH₂-OH

~2.18 Triplet of Triplets 2H -CH₂-C≡CH

~1.94 Triplet 1H -C≡C-H

~1.56 Quintet 2H -CH₂-CH₂OH

~1.2-1.4 Multiplet 10H -(CH₂)₅-

¹³C NMR

Chemical Shift (ppm) Assignment

~84.5 -C≡CH

~68.1 -C≡CH

~62.9 -CH₂-OH

~32.7 C2

~29.3 C4, C5, C6

~28.6 C7

~25.6 C3

~18.3 -CH₂-C≡CH

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3300 Alkyne C-H Stretch

~3330 (broad) O-H Stretch

~2925, ~2855 Alkane C-H Stretch

~2120 Alkyne C≡C Stretch

~1050 C-O Stretch

Mass Spectrometry (MS)
m/z Interpretation

154.13 [M]⁺ (Molecular Ion)

137 [M-OH]⁺

123 [M-CH₂OH]⁺

95 [C₇H₁₁]⁺

81 [C₆H₉]⁺

67 [C₅H₇]⁺

55 [C₄H₇]⁺

41 [C₃H₅]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced spectra for 9-Decyn-1-ol
are not publicly available. However, the following provides a general methodology for each key

technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A solution of 9-Decyn-1-ol would be prepared in a deuterated solvent (e.g., CDCl₃) and

transferred to an NMR tube. The ¹H and ¹³C NMR spectra would be acquired on a

spectrometer, such as a BRUKER ARX-300 mentioned in the PubChem entry for the ¹³C NMR
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data.[1] For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse

width would be optimized to ensure good signal-to-noise and accurate integration. For ¹³C

NMR, a proton-decoupled experiment would typically be performed to simplify the spectrum.

Infrared (IR) Spectroscopy:

An IR spectrum of 9-Decyn-1-ol, which is a liquid at room temperature, would typically be

obtained using the neat liquid. A thin film of the sample would be placed between two salt

plates (e.g., NaCl or KBr) and mounted in the spectrometer. The spectrum would be recorded

over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

For a volatile compound like 9-Decyn-1-ol, Gas Chromatography-Mass Spectrometry (GC-MS)

is a common method. The sample would be injected into a gas chromatograph to separate it

from any impurities. The eluting compound would then be introduced into the mass

spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are

then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical

compound like 9-Decyn-1-ol.
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Caption: Workflow for the Spectroscopic Analysis of 9-Decyn-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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